1-Benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea
Description
1-Benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea is a substituted thiourea derivative characterized by three distinct aromatic substituents: a benzyl group, a 4-tert-butylphenylmethyl group, and a phenyl group attached to the thiourea core (N–C(S)–N). Thiourea derivatives are widely studied for their structural diversity, biological activities (e.g., enzyme inhibition), and applications in materials science (e.g., sensing, nonlinear optics) .
Properties
Molecular Formula |
C25H28N2S |
|---|---|
Molecular Weight |
388.6 g/mol |
IUPAC Name |
1-benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea |
InChI |
InChI=1S/C25H28N2S/c1-25(2,3)22-16-14-21(15-17-22)19-27(18-20-10-6-4-7-11-20)24(28)26-23-12-8-5-9-13-23/h4-17H,18-19H2,1-3H3,(H,26,28) |
InChI Key |
KKUWMSGAHZBIIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea typically involves the reaction of benzyl isothiocyanate with the corresponding amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-Benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The compound’s aromatic groups can also participate in π-π interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Structural Features and Conformational Analysis
Thiourea derivatives exhibit conformational flexibility dictated by substituent steric effects and hydrogen-bonding interactions. Key comparisons include:
Table 1: Structural Comparison of Thiourea Derivatives
Key Observations :
Key Observations :
- Chlorophenyl-substituted thioureas (e.g., compound 3 in ) show potent anti-cholinesterase activity, suggesting that electron-withdrawing groups enhance enzyme interaction .
- The target compound’s biological activity remains uncharacterized, but its aromatic substituents may favor π-π stacking with enzyme active sites, a hypothesis requiring validation.
Spectroscopic and Electronic Properties
Substituents influence optical and electronic behavior, critical for sensing and nonlinear optics (NLO):
Table 3: Spectroscopic and NLO Properties
Key Observations :
- Electron-withdrawing groups (e.g., nitro in ) redshift UV-Vis absorption, while bulky substituents (e.g., tert-butyl) may enhance NLO properties via polarizability .
Biological Activity
1-Benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of molecules known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzyl group, a tert-butyl group, and a phenyl group attached to the thiourea moiety, which is crucial for its biological activity.
The biological activity of thioureas often involves several mechanisms:
- Inhibition of Enzymatic Activity : Thioureas can inhibit specific enzymes related to cancer progression and microbial growth.
- Antioxidant Properties : These compounds may act as antioxidants, reducing oxidative stress in cells.
- Modulation of Cell Signaling Pathways : Thioureas can influence various signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Research indicates that thiourea derivatives exhibit significant anticancer properties. For instance, studies have shown that this compound can induce apoptosis in cancer cell lines through the modulation of apoptotic markers such as caspases and Bcl-2 family proteins.
Case Study:
In vitro studies demonstrated that this compound effectively inhibited the growth of breast cancer cells (MCF-7) with an IC50 value in the low micromolar range. The mechanism involved the activation of the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .
Antimicrobial Activity
Thiourea derivatives have shown promising antimicrobial properties against various pathogens.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
The compound demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential as a therapeutic agent in treating infections.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, this thiourea derivative has been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
